Insecticidal Activity: 7-Ethyl Analog (7b) Outperforms Propyl and Phenyl in Aphis craccivora Assays
In a head-to-head comparison of hexahydroimidazo[1,2-α]pyridine neonicotinoid analogs, the compound bearing a 7-ethyl substituent (7b) demonstrated significantly higher insecticidal activity against pea aphids (Aphis craccivora) than analogs with bulkier or different substituents at the same position. The activity of 7b was second only to the 7-methyl analog (7a) and was markedly superior to compounds with n-propyl (7c), iso-propyl (7d), and phenyl (7f) groups [1].
| Evidence Dimension | Insecticidal Activity (Rank Order) against Aphis craccivora |
|---|---|
| Target Compound Data | 7-ethyl (7b) |
| Comparator Or Baseline | 7-methyl (7a), n-propyl (7c), iso-propyl (7d), phenyl (7f) |
| Quantified Difference | Activity rank: 7a (methyl) > 7b (ethyl) > 7e (n-butyl) > 7f (phenyl) > 7c (n-propyl) > 7d (iso-propyl) |
| Conditions | In vivo insecticidal assay against Aphis craccivora (pea aphids). |
Why This Matters
This rank-order data quantifies the structure-activity relationship at the 7-position, proving that the ethyl analog (7b) possesses a unique activity profile that cannot be replicated by simply selecting a different 7-alkyl or 7-aryl imidazopyridine derivative for agrochemical development.
- [1] Shao, X., Zhang, W., Peng, Y., Li, Z., Tian, Z., & Qian, X. (2008). cis-Nitromethylene neonicotinoids as new nicotinic family: Synthesis, structural diversity, and insecticidal evaluation of hexahydroimidazo[1,2-α]pyridine. Bioorganic & Medicinal Chemistry Letters, 18(24), 6513-6516. View Source
